N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Generic dihydropyridazine-3-carboxamide analogs lack validated activity transferability due to logP/HBA sensitivity. This specific 4-ethoxyphenyl derivative (XLogP3-AA=3.2, 5 HBA) occupies unique chemical space not covered by annotated analogs. - **Lead-like MW (335.4)** & moderate lipophilicity for HTS/kinase panels (RIPK1/c-Met scaffold validation). - **Ethoxy H-bond pharmacophore** ~4.3Å from phenyl ring - ideal for computational fishing & SAR matrices with 4-OCH3/4-C2H5 analogs. - **Antibacterial scaffold precedent** (MIC 0.49-3.9 μg/mL) supports ESKAPE pathogen screening.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
Cat. No. B11373953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3/c1-2-25-16-10-8-14(9-11-16)20-19(24)18-17(23)12-13-22(21-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24)
InChIKeyOWCLNYACKOMUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Identity & Scaffold


N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS 874356-73-7, PubChem CID 16447272) is a fully synthetic, heterocyclic small molecule belonging to the 1,4-dihydropyridazine-3-carboxamide class [1]. It possesses a molecular formula of C19H17N3O3, a molecular weight of 335.4 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is currently listed as a research-grade screening compound by multiple commercial suppliers but has no published, compound-specific biological activity data in the peer-reviewed primary literature or patent repositories as of April 2026 [1]. Its scaffold—featuring a 4-oxo-1-phenyl-1,4-dihydropyridazine core with a 3-carboxamide linkage to a 4-ethoxyphenyl moiety—places it within a pharmacophore class that has demonstrated validated activity across kinase inhibition (RIPK1, c-Met, ALK), antimicrobial, and anti-inflammatory targets in structurally related analogs [2][3].

Scaffold class validated in kinase and antimicrobial assays
Lead-like property space suitable for diversity or fragment-based libraries
Uncharacterized compound; intended for de novo primary screening

N-(4-Ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Specific Substituent Effects


Within the 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide series, subtle modifications to the N-aryl carboxamide substituent produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that preclude generic substitution. The 4-ethoxy group (-OCH2CH3) on the target compound confers a computed XLogP3-AA of 3.2, which is approximately 0.5–0.7 log units higher than the 4-methoxy analog (estimated XLogP ~2.5–2.7) and roughly 0.8–1.2 log units higher than the unsubstituted N-phenyl or 4-chloro congeners [1]. This lipophilicity difference is sufficient to alter membrane permeability, protein binding, and compound partitioning in cellular assays by factors of 3–15 fold, based on established logP-activity relationships in related pyridazine-3-carboxamide series [2]. Additionally, the ethoxy oxygen introduces a second H-bond acceptor site distal to the phenyl ring, absent in the 4-ethyl (-CH2CH3) analog, creating a distinct hydrogen-bonding pharmacophore that cannot be replicated by simple alkyl substitution [1]. These physicochemical divergences mean that biological data from any single analog in this series is not transferable and must be verified compound-by-compound.

Lipophilicity mismatch

4‑Ethoxy substitution increases predicted logP, potentially shifting membrane partitioning and protein binding relative to methoxy or chloro analogs.

HBA pharmacophore gap

Ethoxy oxygen provides an additional hydrogen bond acceptor absent in 4‑ethyl and 4‑chloro analogs, altering target interaction potential.

Conformational flexibility difference

Lack of 6‑methyl substituent permits extra rotatable bond, potentially changing binding mode and selectivity vs. 6‑methyl series.

N-(4-Ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Differential Evidence


Lipophilicity Advantage vs. 4-Methoxy/Chloro Analogs

The target compound exhibits a computed XLogP3-AA of 3.2, compared to estimated values of ~2.6 for the N-(4-methoxyphenyl) analog (MW 321.3, C18H15N3O3) and ~2.1 for the N-(4-chlorophenyl) analog (MW 325.75, C17H12ClN3O2). This 0.6–1.1 log unit difference translates to a predicted 4–12.6× higher octanol-water partition coefficient for the ethoxy compound, consistent with the well-established Hansch-Fujita π contribution of the -OC2H5 substituent (~+0.38) versus -OCH3 (~-0.02) and -Cl (~+0.71 but lacking the H-bond acceptor oxygen present in the ethoxy group) [1]. In the context of pyridazine-3-carboxamide SAR studies where logP optimization was critical for CB2 receptor agonist potency, a ΔlogP of ≥0.5 was sufficient to shift IC50 values by more than 10-fold [2].

Lipophilicity vs. analogs
Context-dependent
XLogP3-AA 3.2 vs. ~2.6 (4‑OMe) / ~2.1 (4‑Cl); predicted 4–12.6× higher membrane partitioning
Supports differentiated permeability in cell-based assay predictions
Computed logP; experimental confirmation needed
Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Distinct HBA Pharmacophore vs. 4-Ethyl Analog

The target compound contains a total of 5 hydrogen bond acceptors (HBAs), with the ethoxy oxygen (-O-CH2CH3) contributing one additional, conformationally flexible HBA site distal to the phenyl ring [1]. The closest alkyl analog, N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (MW 319.4, C19H17N3O2), possesses only 3 HBAs and replaces the ethoxy oxygen with a methylene group that cannot participate in hydrogen bonding . This difference in HBA count (5 vs. 3) and the spatial positioning of the terminal oxygen (~4.3 Å from the phenyl centroid in the extended conformation) creates a fundamentally different pharmacophore for interactions with protein backbone NH groups, water networks in binding pockets, or metal ion coordination—features documented as critical for potency in dihydropyridazine-based kinase inhibitors where HBA interactions with the hinge region or DFG motif govern target engagement [2].

HBA pharmacophore
Class-level
5 HBA (ethoxy O) vs. 3 HBA (4‑ethyl); ethoxy O positioned ~4.3 Å from phenyl centroid
Enables H‑bond interactions not replicable by alkyl analogs
Pharmacophore geometry inferred; binding confirmation required
Hydrogen bonding Pharmacophore modeling Structure-based design Selectivity engineering

Conformational Flexibility vs. 6-Methyl Congeners

The target compound possesses 5 rotatable bonds (computed by Cactvs 3.4.8.24 via PubChem), comprising the ethoxy C-O bond, the O-CH2 bond, the N-carboxamide C-N bond, the carboxamide C-C bond, and the N1-phenyl C-N bond [1]. In contrast, biologically characterized dihydropyridazine-3-carboxamides in the RIPK1 inhibitor series (US11690850) frequently incorporate a 6-methyl substituent on the pyridazine ring, which reduces rotatable bond count by restricting the C6 position and alters the conformational ensemble [2]. The absence of the 6-methyl group in the target compound results in one additional rotatable bond and a less constrained pyridazine ring system, which could either favor induced-fit binding to flexible protein pockets or impose a larger entropic penalty upon binding. In the related c-Met inhibitor series, the presence versus absence of the 6-methyl substituent shifted kinase IC50 values by 10- to 100-fold in several matched molecular pairs, underscoring the procurement relevance of this structural feature [3].

Conformational flexibility
Class-level
5 rotatable bonds vs. 4 in 6‑methyl series; 6‑des‑methyl scaffold may access distinct binding conformations
May yield different selectivity profiles in kinase assays
Matched‑pair SAR data from c‑Met series
Conformational flexibility Entropy Binding thermodynamics Scaffold optimization

Scaffold Activity: Kinase & Antimicrobial Validation

Although the target compound itself lacks published biological data, multiple structurally related dihydropyridazine-3-carboxamides have demonstrated quantifiable, target-specific activity. In the RIPK1 inhibitor series, 6-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide derivatives exhibit IC50 values from 519 nM (Example 31) to 1.19 μM (Example 117) in ADP-Glo kinase assays [1]. In the c-Met kinase inhibitor series, compound 26a (containing a 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide moiety) achieved a c-Met IC50 of 0.016 μM and cytotoxicity IC50 values of 1.59 μM (A549), 0.72 μM (H460), and 0.56 μM (HT-29) [2]. In antimicrobial evaluation, 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide (9b) displayed MIC values from 0.49 ± 0.2 to 3.9 ± 0.6 μg/mL against Gram-positive and Gram-negative bacterial strains [3]. These data collectively validate the dihydropyridazine-3-carboxamide core as a productive scaffold for biological screening, supporting the procurement of the 4-ethoxyphenyl analog for exploratory or focused-library screening campaigns.

Scaffold activity
Class-level
RIPK1 IC50 519–1190 nM; c‑Met IC50 0.016 μM; antimicrobial MIC 0.49–3.9 μg/mL
Supports scaffold viability for screening
Not compound‑specific; requires de novo testing
Kinase inhibition Antimicrobial activity Scaffold validation Screening library design

Lead-Like Chemical Space Advantage

With a molecular weight of 335.4 Da [1], the target compound falls within the 'lead-like' chemical space (MW ≤ 350 Da) as defined by the rule-of-three guidelines for fragment and lead optimization, whereas many biologically characterized dihydropyridazine-3-carboxamides exceed 400 Da due to additional substituents. For example, compound 26a from the c-Met inhibitor series has a MW of 529.5 Da (C28H24FN7O4) [2], and LAH-1 (a potent c-Met inhibitor) has a MW of 548.5 Da [3]. The target compound is 35–40% smaller by mass, offering higher ligand efficiency potential if comparable potency can be achieved. In the antimicrobial dihydropyridazine series, compound 9b (MW 347.4 Da) demonstrated that sub-350 Da congeners can achieve MIC values below 1 μg/mL, reinforcing the viability of lower-MW dihydropyridazine-3-carboxamides for biological screening [4].

Lead‑like MW
Context-dependent
335.4 Da vs. c‑Met inhibitors >500 Da; similar MW to active antimicrobial analog (347 Da)
Fits lead‑like criteria for fragment and diversity libraries
Rule‑of‑three compliance; ligand efficiency not yet assessed
Lead-likeness Fragment-based drug discovery Chemical space analysis Library design

Critical Data Gap: No Bioactivity Records

As of April 2026, a comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and the primary chemical literature identified zero compound-specific biological activity records for N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS 874356-73-7, PubChem CID 16447272) [1]. No IC50, Ki, EC50, MIC, or % inhibition data exist for this compound against any defined biological target. This contrasts with the 4-methoxy analog (N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, MW 321.3) which has been catalogued in multiple screening libraries but similarly lacks published biological annotation . The compound's presence in the ChemDiv, Vitas-M, and Smolecule screening collections confirms its availability for procurement, but users should budget for complete de novo biological characterization rather than relying on any existing activity data .

Data gap
Data to verify
0 bioassay records; no IC50/Ki/MIC data available
Complete de novo characterization required
Budget for synthesis, purity verification, and full screening
Data gap analysis Procurement risk assessment Screening strategy Go/No-go decision support

N-(4-Ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Application Scenarios


HTS Library Diversification for Kinase & Antimicrobial Targets

The dihydropyridazine-3-carboxamide scaffold has validated activity against RIPK1 (IC50 = 519–1190 nM), c-Met (IC50 = 0.016 μM), and bacterial strains (MIC = 0.49–3.9 μg/mL) as documented in Section 3 [1][2][3]. The target compound, with its distinct 4-ethoxyphenyl substituent (XLogP3-AA = 3.2, 5 HBA, MW = 335.4 Da), occupies a chemical space not represented by existing biologically annotated analogs in these series, making it suitable for inclusion in diversity-oriented HTS libraries. Its lead-like MW (335.4 Da) and moderate lipophilicity position it as a screening-grade compound for panels where target-based or phenotypic readouts are pre-optimized. Procurement recommendation: purchase 5–10 mg for initial single-concentration screening at 10 μM across a panel of 50–100 kinase or bacterial targets, with follow-up dose-response confirmation for any hits exceeding 50% inhibition.

MMP Analysis of Alkoxy Substituent Effects

The 4-ethoxy group (-OCH2CH3) represents a specific point of structural variation relative to the 4-methoxy (-OCH3) and 4-ethyl (-CH2CH3) analogs. Systematic procurement of this compound alongside its closest matched pairs enables quantitative assessment of how the ethoxy oxygen's H-bond acceptor capability and the ethyl group's lipophilic contribution jointly influence potency, selectivity, and metabolic stability [1][2]. Based on CB2 agonist SAR precedent in pyridazine-3-carboxamides (where ΔlogP ≥ 0.5 shifted IC50 by >10-fold), researchers should design a 4-compound matrix: 4-OCH3, 4-OC2H5 (target), 4-C2H5, and unsubstituted N-phenyl, with parallel testing in a single assay format to isolate the ethoxy pharmacophore contribution [3]. This MMP approach provides statistically robust structure-activity data that single-compound screening cannot deliver.

Computational Docking & Pharmacophore Modeling

The target compound's 5 hydrogen bond acceptors, including the conformationally flexible ethoxy oxygen positioned ~4.3 Å from the phenyl ring centroid, offer a distinct pharmacophoric feature for computational target fishing and inverse docking studies [1]. In silico screening against kinase ATP-binding sites—where hinge-region backbone NH groups require precise HBA positioning—can prioritize targets for subsequent in vitro validation. The absence of a 6-methyl substituent further simplifies conformational sampling during docking simulations compared to 6-methyl-congeners, reducing computational cost and potentially improving pose prediction accuracy for flexible binding pockets [2]. Procurement as a computational reference standard supports pharmacophore hypothesis generation before committing to more expensive, biologically annotated tool compounds.

Antimicrobial Scaffold-Hopping vs. Drug-Resistant Strains

Dihydropyridazine-3-carboxamide derivatives have demonstrated antibacterial activity with MIC values as low as 0.49 μg/mL against Gram-positive and Gram-negative strains, and chloro-substituted pyridazines in the same scaffold class exhibited MICs of 0.892–3.744 μg/mL against E. coli—lower than chloramphenicol (2.019–8.078 μg/mL) in head-to-head testing [1][2]. The target compound's 4-ethoxyphenyl group, with its moderate electron-donating character (+M effect via the oxygen lone pair), may enhance activity against Gram-negative outer membrane penetration compared to the more electron-withdrawing 4-chloro or 4-fluoro analogs that have shown the highest potency in published series. Procurement for inclusion in a phenotypic antimicrobial screen against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) is supported by scaffold-level validation data.

Application
Selection Property
Validation Focus
Kinase & antimicrobial HTS diversification
Scaffold class validation (kinase, antimicrobial)
Single‑concentration primary screen and dose‑response confirmation
Alkoxy substituent MMP analysis
Ethoxy HBA/lipophilicity vs. methoxy, ethyl, unsubstituted
Parallel matched‑pair SAR testing in single assay format
Pharmacophore modeling / inverse docking
Flexible 5‑HBA ethoxy pharmacophore (no 6‑methyl constraint)
In silico target fishing and binding pose prediction
Antimicrobial scaffold‑hopping vs. ESKAPE
Dihydropyridazine core with reported MIC activity
Phenotypic screening against drug‑resistant Gram‑positive/negative panels
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